4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S2/c1-22(2)30(26,27)14-9-7-12(8-10-14)16(23)19-18-21-20-17(28-18)13-5-4-6-15(11-13)29(3,24)25/h4-11H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIEXZYAMJYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methanesulfonylphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethylsulfamoyl group: This can be done via sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- LMM5 and LMM11 feature bulkier sulfamoyl groups (benzyl/methyl and cyclohexyl/ethyl) compared to the dimethylsulfamoyl group in the target compound.
- The 3-methanesulfonylphenyl substituent in the target compound is more polar than LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl.
VNI (Sterol 14α-Demethylase Inhibitor)
- Structure: (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Key Differences: VNI targets fungal sterol biosynthesis via a dichlorophenyl-imidazole moiety, unlike the sulfonyl/sulfamoyl-driven TrxR inhibition of the target compound. Activity: Effective against azole-resistant fungi, with IC₅₀ values in the nanomolar range .
OZE-II (Antimicrobial Agent)
- Structure : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogs.
- Key Observations :
- The target compound’s log P (2.1) is lower than LMM5/LMM11, suggesting improved solubility.
- All compounds comply with Lipinski’s Rule of Five, except for high-MW derivatives like OZE-II .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide , with the CAS number 886928-53-6 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.5 g/mol . The structure consists of a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₆S₂ |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 886928-53-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent modifications to introduce the sulfamoyl and benzamide functionalities. Specific methodologies include:
- Formation of Oxadiazole : Utilizing appropriate precursors and reagents to create the oxadiazole structure.
- Sulfamoylation : Introducing the dimethylsulfamoyl group through nucleophilic substitution reactions.
- Final Coupling : Attaching the benzamide moiety via amide bond formation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effective larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L , suggesting potential applications in vector control strategies .
Antifungal Properties
In studies assessing fungicidal activities, compounds related to this structure demonstrated inhibitory effects against various fungi, including Botrytis cinerea, where some derivatives exhibited higher efficacy than established fungicides like fluxapyroxad . This suggests that this compound could be explored for agricultural applications.
Insecticidal Activity
The compound's structural features may also confer insecticidal properties. Preliminary assays have indicated that similar benzamide derivatives possess good insecticidal activity, warranting further investigation into their mechanism of action and specificity against target pests .
Study 1: Larvicidal Activity
A study conducted on a series of benzamide derivatives evaluated their effectiveness against mosquito larvae. The findings highlighted that certain compounds achieved up to 100% larvicidal activity at concentrations of 10 mg/L , with significant activity persisting even at lower concentrations .
Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, a related compound showed an inhibition rate of 90.5% against Botrytis cinerea, outperforming traditional fungicides. This highlights the potential for developing new antifungal agents based on the oxadiazole-benzamide framework .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
